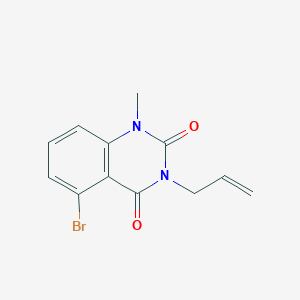

![molecular formula C17H16N2O3S2 B2909554 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034594-39-1](/img/structure/B2909554.png)

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide” is a chemical compound with the empirical formula C12H12N2O4 . It is also known as N1,N2-Bis(furan-2-ylmethyl)oxalamide . This compound is a ligand for the copper-catalyzed coupling of aryl halides and nitrogen heterocycles .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen atom . It also contains an oxalamide group, which is a type of amide group .Chemical Reactions Analysis

This compound is used as a ligand in the copper-catalyzed coupling of aryl halides and nitrogen heterocycles . This suggests that it can participate in complex chemical reactions involving these types of compounds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 . It is available in powder form and has an assay of ≥95% . The SMILES string representation of the compound is O=C(C(NCC1=CC=CO1)=O)NCC2=CC=CO2 .科学的研究の応用

Catalysis in Organic Synthesis

This compound serves as a ligand for copper-catalyzed coupling reactions. It facilitates the coupling of aryl halides with nitrogen heterocycles, which is a critical reaction in the synthesis of complex organic molecules .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity . Specifically, they have been studied against human liver carcinoma cells, showing high activities with IC50 values comparable to the reference drug doxorubicin .

Pharmaceutical Agent Synthesis

The furan and thiophene moieties present in the compound are common in pharmaceutical agents due to their chemotherapeutic behavior. They are used in the synthesis of various drugs with antimicrobial, anticancer, antitumor, and anti-inflammatory properties .

Agrochemical Development

The structural motifs present in the compound, such as the furan and thiophene rings, are also valuable in designing agrochemicals. These compounds can be tailored to exhibit specific activities against agricultural pests and diseases .

Material Science

In material science, the compound’s ability to act as a ligand can be utilized in the development of new materials with specific electronic properties, which is essential for creating advanced semiconductors and conductive materials .

Biochemical Research

The compound’s structure allows it to interact with various biological targets, making it useful in biochemical research to study cell signaling pathways and the molecular mechanisms of diseases .

Synthetic Chemistry

As a building block, this compound is used in synthetic chemistry to construct complex molecules that can serve as intermediates in the synthesis of natural products or novel pharmaceuticals .

Environmental Chemistry

The compound’s derivatives can be used in environmental chemistry to develop sensors and indicators for the detection of pollutants and toxins due to their specific reactivity with certain hazardous substances .

作用機序

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that it acts as a ligand in copper-catalyzed reactions . Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. In this case, the compound likely binds to a copper atom to facilitate the coupling of aryl halides and nitrogen heterocycles .

Safety and Hazards

特性

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c20-16(17(21)19-10-13-2-1-8-22-13)18-7-5-14-3-4-15(24-14)12-6-9-23-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTMQLFKSIZOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)

![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)

![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B2909488.png)

![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)